molecular formula C47H74N4O8 B1157421 NBD-Stearoyl-2-Arachidonoyl-sn-glycerol

NBD-Stearoyl-2-Arachidonoyl-sn-glycerol

Cat. No.: B1157421
M. Wt: 823.1
InChI Key: PAKHIXWGWLKVNM-PRWNNGACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-arachidonoyl-sn-glycerol is a diacylglycerol (DAG) that contains stearic acid in the sn-1 site and arachidonic acid at the sn-2 position of the glycerol backbone, as is commonly found in DAG from biological phospholipids. NBD-Stearoyl-2-arachidonoyl-sn-glycerol has the fluorophore nitrobenzoxadiazole (NBD) attached to the ω-end of the stearoyl chain of 1-stearoyl-2-arachidonoyl-sn-glycerol. Fluorescently tagged lipids have been used to study their interactions with proteins, their utilization by cells and liposomes, and for the development of assays for lipid metabolism.

Properties

Molecular Formula

C47H74N4O8

Molecular Weight

823.1

InChI

InChI=1S/C47H74N4O8/c1-2-3-4-5-6-7-8-9-10-11-13-17-20-23-26-29-32-35-45(54)58-41(39-52)40-57-44(53)34-31-28-25-22-19-16-14-12-15-18-21-24-27-30-33-38-48-42-36-37-43(51(55)56)47-46(42)49-59-50-47/h6-7,9-10,13,17,23,26,36-37,41,48,52H,2-5,8,11-12,14-16

InChI Key

PAKHIXWGWLKVNM-PRWNNGACSA-N

SMILES

OC[C@H](OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COC(CCCCCCCCCCCCCCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)=O

Synonyms

NBD-SAG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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